2-(3,4-Dimethylphenoxy)-4-methylaniline
Description
2-(3,4-Dimethylphenoxy)-4-methylaniline is a substituted aniline derivative characterized by a phenoxy group substituted with two methyl groups at the 3- and 4-positions, attached to a 4-methylaniline moiety. Its synthesis typically involves coupling reactions between substituted phenols and anilines. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of 2-(3,4-dicyanophenoxy)-3-methoxybenzaldehyde derivatives . The molecular formula of this compound is C₁₅H₁₇NO, with a molecular weight of 227.30 g/mol. Key physicochemical properties include a calculated logP (lipophilicity) value, which influences bioavailability and membrane permeability .
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-7-14(16)15(8-10)17-13-6-5-11(2)12(3)9-13/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWSVJJARVXNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)-4-methylaniline typically involves the reaction of 3,4-dimethylphenol with 4-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The structural and functional nuances of 2-(3,4-dimethylphenoxy)-4-methylaniline can be elucidated by comparing it with related substituted anilines and phenoxy-aniline hybrids. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Observations :
- Toxicity: 4-Methylaniline derivatives generally exhibit lower acute toxicity (e.g., log1/LC₅₀ = 2.91) compared to chlorinated or nitro-substituted analogues (e.g., pentachlorophenol: log1/LC₅₀ = 6.29) .
- Pharmacological Activity : Introduction of heterocycles (e.g., oxadiazole) or ethoxy linkers in analogues enhances bioactivity, suggesting that structural modifications to the target compound could yield improved therapeutic profiles .
Analytical Challenges
Co-elution issues in gas chromatography (GC) are common for methylaniline derivatives. For example:
- 2-/4-Methylaniline and 2,4-/2,6-dimethylaniline pairs co-elute in GC, necessitating LC/MS-MS for accurate quantification .
- The target compound’s isomers (e.g., 3,4- vs. 2,3-dimethylphenoxy) may require advanced chromatographic methods to resolve, impacting purity assessments .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The dimethylphenoxy group increases logP, correlating with enhanced bioavailability compared to polar analogues like 4-(3,4-dimethoxyphenethoxy)aniline (logP ~2.0 vs. ~3.5) .
- Rotatable Bonds : The target compound has fewer rotatable bonds (≤10) than flexible analogues, aligning with Veber’s rules for good oral bioavailability .
Biological Activity
2-(3,4-Dimethylphenoxy)-4-methylaniline, a compound with notable structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 946683-49-4
This compound features a dimethyl-substituted phenyl group linked via an ether bond to a methylaniline moiety, which may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of related compounds exhibit significant antimicrobial properties. For instance, studies on similar phenoxy compounds have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.03 mg/mL against sensitive strains such as En. cloacae and E. coli .
| Compound Type | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Phenoxy Compounds | 0.004 - 0.03 | En. cloacae, E. coli |
Cytotoxicity Studies
Cytotoxicity assays using MTT assays have been employed to evaluate the safety profile of compounds similar to this compound. These studies generally indicate a favorable safety profile, suggesting low toxicity to normal cell lines while maintaining antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl ring significantly affect the biological activity of phenoxy compounds. The presence of methyl groups at specific positions enhances lipophilicity and may improve binding affinity to biological targets.
Key Findings:
- Substituent Effects : Methyl substitutions on the phenyl ring typically increase antimicrobial potency.
- Positioning of Functional Groups : The location of the dimethyl and methylaniline groups is crucial for maintaining activity against target organisms.
Case Studies
Several studies have synthesized and evaluated related compounds to understand their biological profiles better:
- Study on Antitubercular Activity : A series of phenoxy derivatives were synthesized and tested for their antitubercular activity, showing promising results with MIC values comparable to established treatments .
- Antibacterial Screening : Compounds were screened against multiple bacterial strains, revealing that modifications could lead to significant increases in antibacterial activity compared to standard antibiotics like ampicillin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
